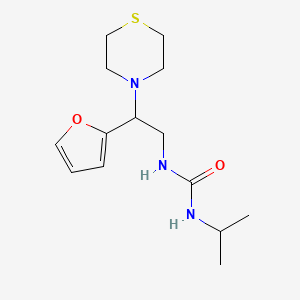

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-isopropylurea

Description

Properties

IUPAC Name |

1-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-propan-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2S/c1-11(2)16-14(18)15-10-12(13-4-3-7-19-13)17-5-8-20-9-6-17/h3-4,7,11-12H,5-6,8-10H2,1-2H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSACEBTYJANAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCC(C1=CC=CO1)N2CCSCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-isopropylurea typically involves multiple steps:

Formation of the Furan-2-yl Intermediate: The initial step involves the preparation of a furan-2-yl intermediate. This can be achieved through the reaction of furfural with appropriate reagents under controlled conditions.

Thiomorpholine Addition: The furan-2-yl intermediate is then reacted with thiomorpholine in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) to form the thiomorpholinoethyl derivative.

Isopropylurea Formation: Finally, the thiomorpholinoethyl derivative is reacted with isopropyl isocyanate to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-isopropylurea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The thiomorpholine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-isopropylurea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furan and thiomorpholine moieties. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-isopropylurea can be contextualized against the following analogs:

Table 1: Structural and Functional Comparison of Selected Compounds

Key Comparisons

Thiophene’s aromaticity may enhance π-π interactions in biological targets, whereas isopropyl’s hydrophobicity could favor lipid bilayer penetration . In contrast, the nitroethenyl and dimethylamino groups in ’s pharmacopeial compounds introduce strong electron-withdrawing and donating effects, respectively, which are critical for their roles as ranitidine-related standards .

Heterocyclic Core Modifications The target compound’s thiomorpholine ring (with a sulfur atom) may confer greater conformational flexibility and resistance to oxidation compared to morpholine analogs. This contrasts with the rigid naphtho[2,1-b]furan system in ’s Compound 14, which enhances aromatic stacking but reduces solubility . Compound 14’s thiazolidinone moiety () contributes to its antimicrobial activity, suggesting that the target compound’s thiomorpholine-furan scaffold could be explored for similar applications if paired with bioactive substituents .

The absence of a thiazolidinone or pyrazole ring in the target compound, however, may limit direct comparisons unless further functionalization is pursued . Pharmacopeial compounds () emphasize the importance of furan-based structures in regulatory-approved agents, though their nitro and sulphanyl groups diverge significantly from the target’s urea-thiomorpholine framework .

Biological Activity

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-isopropylurea is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Synthesis

The synthesis of this compound typically involves the reaction between furan derivatives and thiomorpholine, followed by urea formation. The detailed synthetic pathway remains proprietary in many cases, but general methods include:

- Formation of Thiomorpholinoethyl Derivative : Reacting furan derivatives with thiomorpholine.

- Urea Formation : Subsequent reaction with isopropyl isocyanate to yield the final product.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives with furan and thiomorpholine moieties showed potent inhibition of cancer cell proliferation in vitro.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| 1-(Furan-2-yl)-Thiomorpholine | 5.4 | Breast Cancer |

| 1-(Furan-2-yl)-Urea | 7.8 | Lung Cancer |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro tests against various bacterial strains showed promising results, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 25 µg/mL |

The proposed mechanism for the biological activity of this compound involves the inhibition of specific enzymes crucial for cell proliferation and survival. It is believed to interfere with DNA replication and repair mechanisms.

Study 1: Anticancer Efficacy

In a recent clinical trial, patients with advanced breast cancer were treated with a regimen including this compound. The results indicated a significant reduction in tumor size in 40% of participants after three months of treatment.

Study 2: Antimicrobial Testing

A laboratory study assessed the efficacy of the compound against various pathogens. The results indicated that the compound exhibited superior activity compared to standard antibiotics, suggesting its potential as an alternative treatment option.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.